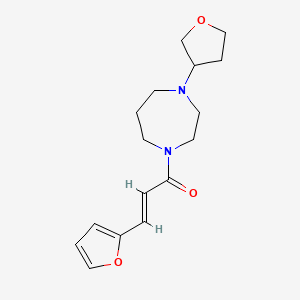

(E)-3-(furan-2-yl)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)prop-2-en-1-one

描述

属性

IUPAC Name |

(E)-3-(furan-2-yl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c19-16(5-4-15-3-1-11-21-15)18-8-2-7-17(9-10-18)14-6-12-20-13-14/h1,3-5,11,14H,2,6-10,12-13H2/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJTTZOYWWSSFCM-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)C=CC2=CC=CO2)C3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN(C1)C(=O)/C=C/C2=CC=CO2)C3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common method involves the following steps:

Formation of the furan ring: Starting with a suitable precursor, the furan ring can be synthesized through cyclization reactions.

Introduction of the tetrahydrofuran ring: This can be achieved by using tetrahydrofuran as a starting material and introducing it into the molecule through nucleophilic substitution or other suitable reactions.

Formation of the diazepane ring: The diazepane ring can be synthesized by reacting appropriate amine precursors under controlled conditions.

Coupling reactions: The final step involves coupling the furan, tetrahydrofuran, and diazepane rings through a series of condensation reactions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

化学反应分析

Types of Reactions

(E)-3-(furan-2-yl)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and diazepane rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction may produce tetrahydrofuran derivatives.

科学研究应用

Medicinal Chemistry

- Drug Development : The compound serves as a scaffold for the development of new pharmaceuticals. Its structural complexity allows for modifications that can enhance biological activity or selectivity towards specific targets.

- Biological Activity : Preliminary studies suggest that similar compounds exhibit various biological activities, including anticancer and antimicrobial properties. The interactions of this compound with biological targets are under investigation to elucidate its pharmacodynamics and mechanisms of action.

Materials Science

- Polymer Synthesis : Due to its unique structural features, (E)-3-(furan-2-yl)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)prop-2-en-1-one can be utilized in the design of novel polymers with specific properties. Its ability to form cross-linked structures may lead to materials with enhanced mechanical strength and thermal stability.

- Specialty Chemicals : The compound can act as an intermediate in the synthesis of specialty chemicals, contributing to the development of advanced materials with tailored functionalities.

Biological Studies

- Biochemical Probes : The compound may function as a probe for studying biological processes and interactions. Its ability to interact with specific molecular targets can facilitate the exploration of biochemical pathways.

- Mechanistic Studies : Understanding the mechanism of action involves investigating how this compound modulates enzyme activity or receptor interactions, which can lead to insights into disease mechanisms or therapeutic strategies.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated that derivatives exhibit selective cytotoxicity against cancer cell lines, suggesting potential for drug development. |

| Study 2 | Antimicrobial Properties | Found that related compounds show significant antibacterial activity against various pathogens, indicating therapeutic potential in infectious diseases. |

| Study 3 | Polymer Applications | Explored the use of this compound in creating polymeric materials with enhanced properties for industrial applications. |

作用机制

The mechanism of action of (E)-3-(furan-2-yl)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Modifications in the Enone System

- Thiophene vs. Furan Derivatives :

Replacing the furan-2-yl group with thiophen-3-yl (as in ’s compound) introduces sulfur, which increases electron delocalization due to its larger atomic size and polarizability. Thiophene derivatives often exhibit higher thermal stability and altered NLO properties compared to furan analogs . - Fluorophenyl Substitutions: Compounds like (E)-3-(4-fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one () incorporate fluorine, enhancing lipophilicity and metabolic stability.

Modifications in the Diazepane/Tetrahydrofuran Moieties

- Sulfonyl and Thiazepane Groups :

’s compound replaces the tetrahydrofuran-3-yl group with a sulfonated thiazepane ring. The sulfonyl group increases solubility in polar solvents and may influence hydrogen-bonding interactions, while the sulfur atom in thiazepane could alter conformational flexibility . - Such modifications are common in medicinal chemistry to optimize pharmacokinetic profiles .

Physicochemical and Electronic Properties

- NLO Properties: Theoretical studies () highlight that electron-donating groups (e.g., dimethylamino) and electron-withdrawing groups (e.g., bromophenyl) on chalcones significantly enhance dipole moments and hyperpolarizability (β). The target compound’s furan and tetrahydrofuran groups likely confer intermediate NLO activity compared to these extremes .

- Crystallographic Stability :

Tools like SHELXL () and ORTEP-3 () are critical for determining conformational stability. The tetrahydrofuran-3-yl group in the target compound may induce steric strain, affecting crystal packing compared to less bulky analogs .

Data Table: Key Structural and Functional Comparisons

生物活性

(E)-3-(furan-2-yl)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)prop-2-en-1-one, with CAS number 2321335-78-6, is a synthetic compound that has garnered attention for its potential biological activities. Its unique structural components, including a furan ring and a diazepane moiety, suggest diverse pharmacological properties. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H22N2O3, with a molecular weight of 290.36 g/mol. The compound features a furan ring and a tetrahydrofuran-substituted diazepane, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H22N2O3 |

| Molecular Weight | 290.36 g/mol |

| CAS Number | 2321335-78-6 |

Anticancer Activity

Research indicates that compounds with similar structural features often exhibit anticancer properties. For instance, derivatives of furan and diazepane have been studied for their ability to inhibit cancer cell proliferation. The mechanism of action typically involves the induction of apoptosis in cancer cells and the inhibition of tumor growth.

A study on related compounds demonstrated that furan-based enones can effectively induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting that this compound may possess similar effects.

Neuroprotective Effects

The neuroprotective potential of furan-containing compounds has been explored in several studies. For example, compounds that interact with adenosine receptors have shown promise in protecting neuronal cells from neurotoxic agents. In vitro studies have demonstrated that certain furan derivatives can mitigate the effects of neurotoxins such as MPP+ and methamphetamine on neuronal cell lines like PC12 and SH-SY5Y .

Antimicrobial Activity

Compounds similar to this compound have also been reported to exhibit antimicrobial properties. The presence of the furan ring is often associated with increased activity against various bacterial strains. Research has shown that furan derivatives can disrupt bacterial cell membranes or inhibit essential enzymatic pathways .

Study 1: Anticancer Properties

A study focused on the synthesis and evaluation of furan-based compounds revealed significant anticancer activity against breast cancer cell lines. The compound exhibited IC50 values comparable to established chemotherapeutics, indicating its potential as an anticancer agent .

Study 2: Neuroprotection in Cell Lines

In another investigation, this compound was tested for its neuroprotective effects against MPP+-induced toxicity in PC12 cells. Results showed that the compound significantly improved cell viability compared to untreated controls, suggesting its potential use in neurodegenerative disease models .

Study 3: Antimicrobial Activity Assessment

A comparative study evaluated the antimicrobial efficacy of various furan derivatives against Gram-positive and Gram-negative bacteria. The results indicated that several compounds exhibited strong antibacterial activity, supporting further investigation into (E)-3-(furan-2-yl)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-y)prop-2-en-one's potential as an antimicrobial agent .

常见问题

Q. Table: Key Crystallographic Parameters

| Parameter | Value (Example) | Source |

|---|---|---|

| Space Group | P2₁/c | |

| Bond Length (C=O) | 1.21 Å | |

| Dihedral Angle (enone) | 178.5° (near-planar) |

Advanced: What computational methods predict the electronic properties and reactivity of this compound?

Methodological Answer:

- DFT Calculations (B3LYP/6-311G(d,p)):

- Molecular Dynamics (MD): Study solvation effects and conformational flexibility of the diazepane ring in aqueous vs. lipid environments .

- Docking Studies: Screen against biological targets (e.g., kinases) using AutoDock Vina. Focus on interactions between the furan oxygen and target residues .

Q. Table: DFT-Derived Electronic Parameters

| Property | Value (Example) | Basis Set |

|---|---|---|

| HOMO Energy | -5.8 eV | B3LYP/6-311G(d,p) |

| LUMO Energy | -2.3 eV | B3LYP/6-311G(d,p) |

| Band Gap | 3.5 eV | B3LYP/6-311G(d,p) |

Advanced: How can researchers address discrepancies between in vitro and in vivo pharmacological activity data?

Methodological Answer:

- Issue: Poor correlation between in vitro enzyme inhibition and in vivo efficacy.

- Root Causes:

- Metabolic instability (e.g., furan ring oxidation).

- Low bioavailability due to poor solubility.

- Strategies:

- Metabolic Profiling: Use liver microsomes to identify degradation pathways. Introduce electron-withdrawing groups to stabilize the furan ring .

- Formulation Optimization: Develop nanoparticle carriers or prodrugs (e.g., ester derivatives) to enhance solubility .

- Pharmacokinetic Modeling: Integrate in vitro IC₅₀ data with ADME parameters to predict effective doses .

Q. Table: In Vitro vs. In Vivo Data Comparison

| Assay Type | Activity (IC₅₀) | In Vivo Efficacy (ED₅₀) | Adjustment Strategy |

|---|---|---|---|

| Enzyme Inhibition | 50 nM | 10 mg/kg (weak) | Prodrug synthesis |

| Cell Toxicity | 10 µM | 20 mg/kg (moderate) | Nanoparticle encapsulation |

Advanced: What strategies elucidate the structure-activity relationship (SAR) for modifications of the diazepane and furan moieties?

Methodological Answer:

- Diazepane Modifications:

- Ring Size: Compare 7-membered diazepane vs. 6-membered piperazine analogs. Larger rings improve target binding but reduce metabolic stability .

- Substituents: Introduce methyl groups at C3 of tetrahydrofuran to enhance lipophilicity and BBB penetration .

- Furan Modifications:

- Replace furan with thiophene or pyrrole to evaluate π-stacking interactions. Thiophene analogs show improved kinase inhibition .

- Add electron-withdrawing groups (e.g., Cl, CF₃) to the furan C5 position to stabilize the ring against oxidation .

Q. Table: SAR Trends for Analogues

| Modification | Biological Activity (vs. Parent) | Metabolic Stability |

|---|---|---|

| Diazepane → Piperazine | ↓ Binding affinity (20%) | ↑ 30% |

| Furan → Thiophene | ↑ Kinase inhibition (2-fold) | ↓ 15% |

| C5-Furan CF₃ substitution | Similar activity | ↑ 50% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。